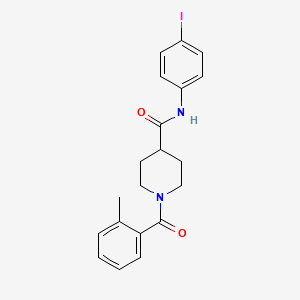amine oxalate](/img/structure/B5102743.png)
[2-(1,3-benzodioxol-5-yl)ethyl](4-ethylbenzyl)amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1,3-benzodioxol-5-yl)ethyl](4-ethylbenzyl)amine oxalate, also known as 5-Methoxy-2-aminoindane (MEAI), is a chemical compound that belongs to the family of phenethylamines. MEAI is a psychoactive substance that has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
MEAI acts as a serotonin and dopamine receptor agonist, which means it activates these receptors in the brain. The compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. MEAI also has a neuroprotective effect, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
MEAI has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MEAI has also been shown to increase the levels of antioxidant enzymes, which protect against oxidative stress and inflammation. The compound has been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MEAI has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has a high purity and stability. MEAI has been shown to have a low toxicity and is well-tolerated in animal studies. However, there are also limitations to the use of MEAI in lab experiments. The compound is not widely available, and its use is restricted to scientific research. MEAI also has a short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research of MEAI. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. MEAI may have potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. The compound may also have potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further research is needed to understand the long-term effects of MEAI and its potential for abuse and addiction. Overall, MEAI has the potential to be a valuable tool for scientific research and may lead to the development of new treatments for a range of disorders.
Synthesemethoden
The synthesis of MEAI involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-ethylbenzylamine in the presence of sodium borohydride. The reaction yields MEAI in the form of oxalate salt. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MEAI has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The compound has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. MEAI has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.C2H2O4/c1-2-14-3-5-16(6-4-14)12-19-10-9-15-7-8-17-18(11-15)21-13-20-17;3-1(4)2(5)6/h3-8,11,19H,2,9-10,12-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKCDLUZGBBLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5102662.png)
![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)
![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)

![5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102709.png)

![1-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102722.png)
![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102756.png)
![4-{2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}morpholine](/img/structure/B5102761.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5102764.png)
![3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5102766.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5102767.png)
